molecular formula C25H28N6O4S B12707794 5-((4-(Dibenzylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate CAS No. 72919-81-4

5-((4-(Dibenzylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate

Cat. No.: B12707794
CAS No.: 72919-81-4
M. Wt: 508.6 g/mol
InChI Key: XVANVXZAHJFYOC-UHFFFAOYSA-M
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Description

5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate is a complex organic compound with the molecular formula C24H25N6.CH3O4S and a molecular weight of 508.6 g/mol. This compound is known for its unique structure, which includes a triazolium ring, azo linkage, and dibenzylamino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate typically involves the following steps:

    Formation of the Azo Compound: The initial step involves the diazotization of 4-dibenzylaminobenzene, followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound.

    Quaternization: The azo compound is then quaternized using methyl sulfate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale Diazotization and Coupling: Using industrial-grade reagents and solvents.

    Efficient Quaternization: Employing controlled temperature and pressure conditions to maximize the efficiency of the quaternization step.

Chemical Reactions Analysis

Types of Reactions

5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to break the azo linkage, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.

Major Products

    Oxidation Products: Various oxidized derivatives depending on the reaction conditions.

    Reduction Products: Primary and secondary amines.

    Substitution Products: Substituted triazolium derivatives.

Scientific Research Applications

5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the manufacture of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium chloride
  • 5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium bromide

Uniqueness

5-[[4-[Dibenzylamino]phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulfate is unique due to its specific methyl sulfate group, which imparts distinct chemical properties and reactivity compared to its chloride and bromide counterparts.

Properties

CAS No.

72919-81-4

Molecular Formula

C25H28N6O4S

Molecular Weight

508.6 g/mol

IUPAC Name

N,N-dibenzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]aniline;methyl sulfate

InChI

InChI=1S/C24H25N6.CH4O4S/c1-28-19-25-29(2)24(28)27-26-22-13-15-23(16-14-22)30(17-20-9-5-3-6-10-20)18-21-11-7-4-8-12-21;1-5-6(2,3)4/h3-16,19H,17-18H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

XVANVXZAHJFYOC-UHFFFAOYSA-M

Canonical SMILES

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4.COS(=O)(=O)[O-]

Origin of Product

United States

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